3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety and the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the thiazole and piperidine rings.
3-Chloro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidine ring, and thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C14H13ClF3N3S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C14H13ClF3N3S/c15-10-6-9(14(16,17)18)7-19-12(10)11-8-22-13(20-11)21-4-2-1-3-5-21/h6-8H,1-5H2 |
InChI Key |
CKJGJVCXKJHVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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